(S)-Norreticuline

Description

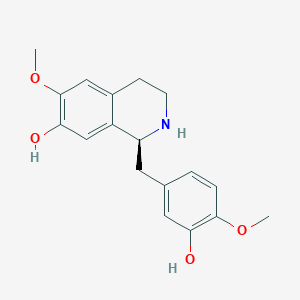

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEMXQCEJGGXJB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331558 | |

| Record name | (S)-Norreticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4781-58-2 | |

| Record name | (S)-Norreticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of S Norreticuline

Precursor Compounds and Initial Biosynthetic Steps

The journey to (S)-Norreticuline begins with fundamental building blocks derived from the shikimate pathway, a core metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.

Tyrosine and Dopamine-Derived Building Blocks

The carbon skeleton of this compound is constructed from two units derived from the amino acid L-tyrosine. The first unit is dopamine (B1211576), which is formed from L-tyrosine through a series of enzymatic reactions, including hydroxylation and decarboxylation. The second unit is 4-hydroxyphenylacetaldehyde (4-HPAA), also originating from L-tyrosine via transamination and decarboxylation. These two molecules serve as the foundational pillars upon which the complex benzylisoquinoline scaffold is assembled.

Initial Condensation Reactions in Benzylisoquinoline Alkaloid Biogenesis

The first committed step in the biosynthesis of benzylisoquinoline alkaloids (BIAs) is the stereospecific condensation of dopamine and 4-hydroxyphenylacetaldehyde. This crucial reaction is catalyzed by the enzyme norcoclaurine synthase (NCS). The product of this Pictet-Spengler condensation is (S)-norcoclaurine, the central precursor for the vast majority of BIAs, including this compound. wustl.edu The formation of (S)-norcoclaurine represents a pivotal convergence of primary and secondary metabolism, channeling aromatic amino acid derivatives into the specialized alkaloid biosynthetic machinery.

Enzymatic Transformations Leading to this compound

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including methylations and hydroxylations, occur to yield this compound. The precise sequence of these events can vary and is crucial in determining the final alkaloid products.

Role of Norcoclaurine Synthase (NCS) and Upstream Methylation/Hydroxylation

Norcoclaurine synthase (NCS) is the gatekeeper enzyme for BIA biosynthesis. wustl.edu Its activity dictates the flow of precursors into this diverse metabolic pathway. Subsequent to the NCS-catalyzed reaction, the (S)-norcoclaurine molecule undergoes a series of modifications. One of the initial and critical steps is the 6-O-methylation of (S)-norcoclaurine, catalyzed by the enzyme (RS)-norcoclaurine 6-O-methyltransferase (6OMT), to produce (S)-coclaurine. nih.gov This methylation is a key priming step for further downstream reactions.

Key Enzymatic Steps in this compound Formation

The conversion of (S)-coclaurine to this compound involves further enzymatic modifications. While the pathway to the more extensively studied (S)-reticuline involves N-methylation followed by hydroxylation and another O-methylation, the formation of this compound follows a pathway that omits the N-methylation step at this stage. A putative pathway suggests the 3'-hydroxylation of (S)-coclaurine, followed by a 4'-O-methylation. The enzyme responsible for the final methylation step to yield this compound is a 4'-O-methyltransferase (4'OMT). researchgate.net

| Enzyme | Abbreviation | Function | Substrate | Product |

| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-HPAA | Dopamine, 4-HPAA | (S)-Norcoclaurine |

| (RS)-Norcoclaurine 6-O-methyltransferase | 6OMT | Catalyzes the 6-O-methylation of (S)-norcoclaurine | (S)-Norcoclaurine | (S)-Coclaurine |

| 4'-O-methyltransferase | 4'OMT | Catalyzes the 4'-O-methylation to form this compound | 3'-hydroxy-(S)-coclaurine | This compound |

This compound as a Critical Branch-Point Intermediate

Once synthesized, this compound serves as a crucial metabolic fork in the road, directing biosynthesis towards specific classes of alkaloids. Its significance as a branch-point intermediate has been most clearly elucidated in the formation of Erythrina alkaloids. researchgate.net

Feeding studies with labeled precursors in Erythrina crista-galli have demonstrated that this compound, and not its N-methylated counterpart, is the direct precursor to this group of structurally unique spirocyclic alkaloids. wikipedia.org This finding was a significant revision of previously held hypotheses and solidified the importance of this compound in alkaloid diversification. researchgate.net The enzymatic machinery downstream of this compound in the Erythrina pathway involves a series of complex rearrangements and oxidative coupling reactions to form the characteristic tetracyclic spiroamine skeleton of these alkaloids.

Divergence into Major Alkaloid Classes: Overview

This compound is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs), positioned as the direct precursor to (S)-reticuline. While (S)-reticuline is widely recognized as the central branch-point intermediate from which most major BIA classes diverge, the metabolic fate of this compound is intrinsically linked to these pathways. nih.govwustl.edufrontiersin.org The primary route for its divergence is its N-methylation to (S)-reticuline, which then serves as the substrate for enzymes leading to morphinans, protoberberines, and aporphines. frontiersin.orgnih.govnih.govresearchgate.net

However, this compound is also a direct and committed precursor to the distinct class of Erythrina alkaloids. nih.govrsc.org This pathway represents a significant metabolic diversion that occurs prior to the formation of (S)-reticuline. Furthermore, some enzymes demonstrate a degree of substrate promiscuity. For instance, 1,2-dehydroreticuline (B1196774) synthase, the enzyme that initiates the morphinan (B1239233) pathway from (S)-reticuline, has been shown to also accept this compound as a substrate, suggesting a potential minor, direct route to this alkaloid class. fao.orgnih.gov Research has also indicated that exogenously supplied this compound can be incorporated into morphinan alkaloids like thebaine, likely through its conversion to (S)-reticuline by promiscuous N-methyltransferases within the plant. nih.gov

It is important to note that in extensive studies of poppy alkaloids, this compound has not been detected as a naturally occurring intermediate in the primary pathway leading to morphine, which proceeds definitively through (S)-reticuline. nih.govwustl.edu The sequence of methylation and hydroxylation steps starting from (S)-norcoclaurine generally excludes the formation of this compound in this specific lineage. nih.gov

Comparative Analysis of Branch-Point Control Mechanisms

The metabolic channeling of this compound and its immediate successor, (S)-reticuline, is controlled at key enzymatic steps that dictate the flow of intermediates into different biosynthetic branches. The control mechanisms are primarily the expression, presence, and substrate specificity of competing enzymes at these branch points.

The principal control point for this compound itself is the action of N-methyltransferases (NMTs) . The N-methylation of this compound to form (S)-reticuline is the gateway to the majority of BIA pathways. researchgate.net The alternative is the entry into the Erythrina alkaloid pathway, which involves a distinct set of enzymes commencing with an oxidative phenol (B47542) coupling reaction. researchgate.net

Once (S)-reticuline is formed, it stands at a more complex metabolic hub, where several enzymes compete for it as a substrate, leading to different alkaloid skeletons. The regulation of these competing pathways determines the alkaloid profile of the plant.

| Branch Point Compound | Enzyme | Enzyme Class | Product Class | Reference |

| This compound | N-Methyltransferase (NMT) | Transferase | (S)-Reticuline (precursor to most BIAs) | researchgate.net |

| (Uncharacterized) | Oxidoreductase | Erythrina Alkaloids | researchgate.net | |

| 1,2-Dehydroreticuline Synthase | Oxidoreductase | 1,2-Dehydroreticuline (Morphinan precursor) | fao.orgnih.gov | |

| (S)-Reticuline | Berberine (B55584) Bridge Enzyme (BBE) | Oxidoreductase | Protoberberines (e.g., (S)-Scoulerine) | frontiersin.orgnih.gov |

| 1,2-Dehydroreticuline Synthase (DRS) | Oxidoreductase | 1,2-Dehydroreticuline (Morphinan precursor) | fao.orgnih.gov | |

| Salutaridine (B1681412) Synthase (SalSyn) (acts on (R)-reticuline) | Oxidoreductase | Morphinans (e.g., Salutaridine) | scienceopen.comresearchgate.net |

Note: Salutaridine Synthase acts on the (R)-epimer of reticuline (B1680550), which is formed from (S)-reticuline via a two-step process catalyzed by 1,2-dehydroreticuline synthase and 1,2-dehydroreticuline reductase. nih.gov

Downstream Metabolic Fates of this compound

Biosynthesis of Erythrina Alkaloids

In contrast to previous hypotheses that suggested other precursors, it is now established that this compound is the direct biosynthetic precursor to the structurally unique Erythrina alkaloids. rsc.org Feeding studies in Erythrina crista-galli have demonstrated that this compound is efficiently metabolized to produce alkaloids such as erythraline (B1235506) and erythrinine (B1228961). nih.gov This finding confirms a coclaurine-norreticuline pathway is operative in the formation of these compounds. nih.gov

The conversion of this compound into the tetracyclic spiroamine skeleton characteristic of Erythrina alkaloids is a highly controlled stereospecific process. nih.gov The incorporation of the this compound molecule is asymmetrical, meaning its orientation is maintained throughout the complex rearrangement process. rsc.org

This stereospecificity was unequivocally demonstrated through isotopic labeling experiments. When [1-¹³C]-labelled this compound was administered to Erythrina crista-galli, subsequent NMR analysis of the isolated erythraline showed that the ¹³C label was located exclusively at the C-10 position. nih.gov This result definitively excludes the participation of any symmetrical intermediates, such as a diphenoquinone, which would have resulted in a scrambling of the label's position. nih.gov

The biotransformation of the benzylisoquinoline structure of this compound into the erythrinan (B1236395) skeleton involves a profound skeletal rearrangement. The proposed biosynthetic mechanism proceeds through several key steps:

Oxidative Phenol Coupling: The process is initiated by an intramolecular oxidative coupling of the two phenolic rings of this compound. researchgate.net

Rearrangement and Ring Opening: The resulting intermediate undergoes a rearrangement followed by the opening of the original tetrahydroisoquinoline ring. This step forms a key dibenzazonine intermediate. researchgate.net

Formation of an Allylic Cation: Isotopic labeling studies support the formation of an allylic cation intermediate from the dibenzazonine structure. researchgate.net

Ring Closure: The final crucial step is the subsequent intramolecular ring closure of this allylic cation, which establishes the characteristic tetracyclic spiroamine skeleton of the Erythrina alkaloids. researchgate.netnih.gov

Intermediacy in Other Benzylisoquinoline Alkaloid Pathways

Beyond its direct role in Erythrina alkaloid biosynthesis, this compound functions as a crucial, albeit indirect, intermediate for a vast array of other benzylisoquinoline alkaloids. Its primary contribution to these other pathways is its role as the immediate precursor to (S)-reticuline, the central hub of BIA metabolism. nih.govwustl.edu The N-methylation of this compound is the committing step that channels it towards the formation of (S)-reticuline. researchgate.net From (S)-reticuline, the pathways diverge to produce major pharmacological classes including:

Protoberberine alkaloids

Aporphine (B1220529) alkaloids

Phthalideisoquinoline alkaloids

Morphinan alkaloids frontiersin.orgnih.gov

As mentioned previously, the enzyme 1,2-dehydroreticuline synthase, which catalyzes the first step toward morphinans from (S)-reticuline, can also utilize this compound directly, providing a direct, though likely minor, entry point into that specific pathway. fao.orgnih.gov

Contributions to Morphine and Codeine Biosynthesis

The established primary pathway to morphine and codeine in Papaver somniferum originates from (S)-norcoclaurine, which is converted to the pivotal branch-point intermediate (S)-reticuline through a series of enzymatic reactions: 6-O-methylation, N-methylation, 3'-hydroxylation, and 4'-O-methylation. nih.gov This sequence implies that this compound is not a direct, natural intermediate in the main biosynthetic route.

However, experimental evidence demonstrates that plant enzymes are capable of utilizing this compound. When poppy seedlings were fed with isotopically labeled this compound, the labels were incorporated into both (S)-reticuline and the downstream morphinan alkaloid, thebaine. nih.gov This indicates that the plant possesses the necessary enzymatic machinery, likely a coclaurine (B195748) N-methyltransferase (CNMT), to N-methylate exogenous this compound to (S)-reticuline, thereby shunting it into the morphine and codeine biosynthetic pathway. nih.gov While not a primary endogenous precursor, its efficient conversion underscores the metabolic plasticity of the poppy and its potential role as a precursor under certain conditions or in engineered systems.

Proposed Roles in Noscapine (B1679977) Biogenesis

The biosynthesis of the antitussive and potential anticancer agent noscapine is also understood to primarily branch off from the central intermediate (S)-reticuline. researchgate.net The pathway proceeds from (S)-reticuline to (S)-scoulerine, which is then converted through a series of reactions, many of which are catalyzed by enzymes encoded in a 10-gene cluster, to produce noscapine. nih.gov

Despite the pathway's reliance on (S)-reticuline, research has shown that some enzymes within the benzylisoquinoline alkaloid network exhibit substrate promiscuity. For instance, certain scoulerine (B1208951) 9-O-methyltransferase (SOMT) homologs from opium poppy have demonstrated the ability to use this compound as a substrate in vitro. researchgate.net This suggests a potential, though likely minor, metabolic grid where this compound could be channeled towards noscapine-related intermediates. However, the primary and genetically defined pathway initiates from (S)-reticuline.

Contested and Revised Pathways in Papaverine (B1678415) Biosynthesis

The role of this compound in the biosynthesis of the vasodilator papaverine has been a subject of significant scientific debate and revision. For decades, two competing hypotheses—the N-desmethylated route involving this compound and the N-methylated route involving (S)-reticuline—were proposed.

Early biosynthetic hypotheses, based on precursor feeding experiments, posited that papaverine was formed via a pathway that did not involve N-methylated intermediates. nih.gov This "N-desmethylated route" proposed this compound as a key precursor. nih.gov According to this model, this compound would undergo a series of O-methylations to form norlaudanine and subsequently tetrahydropapaverine, which would then be oxidized to papaverine. nih.gov The high incorporation rates of administered norreticuline (B8769265) into papaverine in early studies provided strong, albeit ultimately misleading, support for this hypothesis. nih.gov

More recent and definitive studies, utilizing advanced analytical techniques like stable isotope labeling and direct metabolic analysis without purification, have led to a major revision of the papaverine biosynthetic pathway. nih.gov These studies conclusively demonstrated that the N-desmethylated route is not the primary natural pathway in Papaver somniferum. nih.govwustl.edu It was shown that the sequence of enzymatic methylations and hydroxylations leading from (S)-norcoclaurine to (S)-reticuline precludes the natural formation of this compound as a major intermediate. nih.gov The current accepted pathway proceeds via the N-methylated route where (S)-reticuline is O-methylated to (S)-laudanine, which is further methylated to laudanosine. Laudanosine then undergoes N-demethylation to yield tetrahydropapaverine, the direct precursor to papaverine. nih.govwustl.edu The efficient conversion of exogenous this compound observed in earlier experiments is now attributed to the promiscuity of poppy methyltransferase and N-methyltransferase enzymes, which can process the unnatural precursor. nih.gov

Despite its reassessed role in the natural pathway, this compound remains a valuable intermediate in synthetic biology and metabolic engineering. Researchers have successfully engineered microbial systems, such as yeast, to produce tetrahydropapaverine (THP) and papaverine via a reconstructed N-desmethylated pathway. researchgate.net This was achieved by expressing heterologous enzymes, including an engineered N-methylcoclaurine hydroxylase variant with activity on coclaurine to produce norreticuline, and an engineered O-methyltransferase capable of methylating norreticuline and its derivatives. researchgate.net These engineered pathways leverage this compound as a key building block, demonstrating its utility in creating microbial cell factories for the production of valuable pharmaceuticals.

Formation of Methylated Derivatives (e.g., (S)-Norcodamine, (S)-Norlaudanine)

This compound can serve as a substrate for various O-methyltransferases (OMTs) present in opium poppy and other plants, leading to the formation of several methylated derivatives. The substrate specificity of these enzymes dictates the resulting product.

(S)-Norlaudanine: A specific norreticuline 7-O-methyltransferase (N7OMT) has been identified that catalyzes the methylation of the 7-hydroxyl group of this compound to produce (S)-norlaudanine. researchgate.net This reaction was a key proposed step in the historical N-desmethylated route to papaverine. researchgate.net

(S)-Norcodamine: Other OMTs exhibit different positional specificity. For example, scoulerine 9-O-methyltransferase 1 (PsSOMT1) from P. somniferum and an O-methyltransferase from Glaucium flavum (GflOMT6) have been shown to methylate this compound to form (S)-norcodamine. researchgate.net

The ability of various OMTs to act on this compound highlights a metabolic grid where this compound can be converted into different structural variants, depending on the specific enzymatic milieu of the cell.

Data Tables

Table 1: Key Enzymes Acting on this compound and Related Substrates

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role/Pathway |

| Coclaurine N-methyltransferase | CNMT | This compound | (S)-Reticuline | Morphine/Codeine Biosynthesis (demonstrated with exogenous substrate) |

| Scoulerine 9-O-methyltransferase | SOMT | This compound, (S)-Reticuline | (S)-Norcodamine, other methylated products | Noscapine/Papaverine Metabolism (in vitro) |

| Norreticuline 7-O-methyltransferase | N7OMT | This compound | (S)-Norlaudanine | Historical Papaverine Pathway, Methylated Derivative Formation |

| Engineered N-methylcoclaurine hydroxylase | Engineered EcNMCH | Coclaurine | This compound | Engineered Papaverine Biosynthesis in Yeast |

| Engineered O-methyltransferase | Engineered TfS9OMT | This compound, (S)-Norlaudanine | (S)-Norlaudanine, Tetrahydropapaverine | Engineered Papaverine Biosynthesis in Yeast |

Table 2: Comparison of Papaverine Biosynthesis Pathways

| Feature | Historical N-Desmethylated Route | Revised N-Methylated Route |

| Key Intermediate | This compound | (S)-Reticuline |

| Nitrogen State | Secondary amine (NH) throughout early steps | Tertiary amine (NCH₃) throughout early steps |

| Initial Steps | This compound → (S)-Norlaudanine → Tetrahydropapaverine | (S)-Reticuline → (S)-Laudanine → Laudanosine |

| Final Precursor Formation | O-methylation followed by oxidation | O-methylation followed by N-demethylation |

| Current Status | Disproven as the major natural pathway | Accepted as the primary natural pathway in P. somniferum |

Stereochemistry and Enantiomeric Specificity in this compound Biosynthesis and Metabolism

The biosynthesis and subsequent metabolic fate of this compound are governed by a high degree of stereochemical control. The three-dimensional arrangement of atoms, or stereochemistry, at the C1 chiral center is critical for the biological activity and function of the resulting benzylisoquinoline alkaloids (BIAs). This specificity is maintained by enzymes that exhibit remarkable chiral selectivity, ensuring that the correct enantiomer is produced and utilized.

Chiral Selectivity of Involved Enzymes

The stereochemistry of this compound is established early in the BIA biosynthetic pathway. The entire process begins with the formation of (S)-norcoclaurine, the foundational precursor for virtually all BIAs, including this compound.

The key enzymatic step that dictates the stereochemistry is the condensation of two derivatives of the amino acid tyrosine: dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS) . Research has shown that all known variants of NCS exhibit absolute stereoselectivity, exclusively producing the (S)-enantiomer of norcoclaurine. nih.gov This initial and decisive chiral selection ensures that the subsequent intermediates in the pathway, leading up to this compound, maintain this specific (S)-configuration.

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications occur to yield this compound. These reactions, which include several O-methylations and a hydroxylation, are carried out by enzymes that must accommodate the (S)-configured substrate. While these later enzymes may not all be strictly stereoselective in the sense of creating a new chiral center, their substrate-binding pockets are inherently chiral and are specific for the (S)-enantiomer passed on from the initial NCS-catalyzed step. This enzymatic cascade preserves the stereochemical integrity established at the beginning of the pathway, leading to the accumulation of this compound.

The enzymes involved in the metabolism of this compound also demonstrate chiral selectivity. For instance, this compound is the direct precursor for (S)-reticuline, a pivotal branch-point intermediate in BIA metabolism. researchgate.net The conversion of this compound to (S)-reticuline is achieved through N-methylation, a reaction catalyzed by an N-methyltransferase (NMT) that specifically recognizes the (S)-isomer. Furthermore, downstream enzymes that utilize (S)-reticuline to produce other alkaloids, such as the aporphine alkaloid magnoflorine (B1675912) or Erythrina alkaloids, also show a preference for the (S)-configured substrate. nih.govrsc.org For example, the corytuberine (B190840) synthase (CYP80G2), which is involved in aporphine alkaloid formation, has been reported to display strict stereo-specificity for (S)-reticuline. nih.gov

Enantiomeric Interconversion and Control

While the biosynthesis of BIAs is initiated with the highly specific formation of (S)-norcoclaurine, the metabolic pathways in some plants, such as the opium poppy (Papaver somniferum), require the presence of the (R)-enantiomer of reticuline for the synthesis of certain alkaloids like morphine. This necessitates a mechanism for inverting the stereochemistry at the C1 position.

Although de novo biosynthesis of (R)-reticuline is precluded by the absolute stereoselectivity of norcoclaurine synthase for the (S)-enantiomer, a unique enzyme has been identified that can perform this stereochemical inversion. nih.gov This enzyme, known as reticuline epimerase , catalyzes the conversion of (S)-reticuline to (R)-reticuline. nih.gov This epimerization is a critical control point in the metabolic pathway, as it allows the plant to channel the central intermediate, reticuline, into different biosynthetic branches depending on the required enantiomer.

The reticuline epimerase is a unique fusion protein that includes domains of both a cytochrome P450 and an aldo-keto reductase. nih.gov This complex enzymatic function allows for the controlled inversion of the chiral center, effectively redirecting the metabolic flow from (S)-configured alkaloids to (R)-configured alkaloids. The existence of such an enzyme highlights the sophisticated level of control that plants exert over the stereochemistry of these complex natural products. While this enzyme acts on (S)-reticuline, its presence underscores the metabolic plasticity and the enzymatic machinery available within BIA pathways to manage and interconvert enantiomers of key intermediates that are structurally analogous to this compound.

The control of this enantiomeric interconversion is crucial for regulating the production of different classes of alkaloids. The expression and activity of reticuline epimerase can determine the ratio of (S)-reticuline to (R)-reticuline available, thereby dictating whether the plant produces alkaloids derived from the (S)-branch (like magnoflorine) or the (R)-branch (like morphine).

Enzymology of S Norreticuline Metabolism

Characterization of Enzymes Directly Acting on (S)-Norreticuline

Norreticuline-7-O-methyltransferase (N7OMT) is a key enzyme in the papaverine (B1678415) biosynthetic pathway, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of this compound, which yields (S)-norlaudanine. researchgate.netfrontiersin.org This enzyme is notably specific for N-desmethyl substrates. researchgate.net

N7OMT from Papaver somniferum (opium poppy) exhibits exceptional substrate specificity, almost exclusively accepting this compound. frontiersin.orgnih.gov This high degree of specificity contrasts with many other O-methyltransferases (OMTs) involved in BIA biosynthesis, which often display broader substrate acceptance. nih.govscholaris.ca For instance, while reticuline (B1680550) 7-O-methyltransferase (7OMT) acts on N-methylated 1-benzylisoquinoline (B1618099) substrates, N7OMT exclusively targets the N-desmethyl form, norreticuline (B8769265). researchgate.net This strict regiospecificity for the 7-hydroxyl group and specificity for the N-desmethyl characteristic of its substrate highlights its specialized role in the papaverine pathway. researchgate.netfrontiersin.org

Despite its high specificity for its primary substrate, computational docking studies have suggested that other compounds, such as (S)-4'-O-Methylnorlaudanosoline and morphinone, could potentially bind to the active site of N7OMT. uni-halle.de However, in vitro and in vivo, its activity is predominantly directed towards this compound. frontiersin.orgnih.gov The enzyme shows no activity towards quaternary amine-type substrates. oup.com This narrow substrate range suggests a highly evolved catalytic pocket tailored for this compound.

The catalytic mechanism of BIA OMTs, including N7OMT, is believed to be conserved among plant SAM-dependent OMTs. frontiersin.org This mechanism involves a histidine residue acting as a general base to deprotonate the target hydroxyl group of the substrate. frontiersin.org The resulting oxyanion then performs a nucleophilic attack on the methyl group of SAM, leading to its transfer. frontiersin.org While specific kinetic data for N7OMT is not extensively detailed in the provided results, the general principles of plant OMT kinetics apply. These enzymes typically follow Michaelis-Menten kinetics, with their efficiency described by the kcat/Km ratio. For comparison, other related OMTs from Nelumbo nucifera have shown Km values for their respective substrates in the micromolar range, indicating high affinity. nih.govnih.gov

The gene encoding N7OMT has been isolated from Papaver somniferum. frontiersin.orgnih.gov The alternative NH pathway for papaverine biosynthesis involves the O-methylation of (S)-6-O-methylnorlaudanosoline by 4'OMT to form this compound, which is then acted upon by N7OMT. researchgate.net The cDNA for N7OMT has been cloned, allowing for its heterologous expression in systems like E. coli for further characterization. kyoto-u.ac.jp This enables the production of recombinant N7OMT protein, which can be purified and used for detailed enzymatic assays and structural studies. The cloning of the N7OMT gene was a significant step in elucidating the papaverine biosynthetic pathway. researchgate.net

While N7OMT is highly specific, other OMTs exhibit a broader range of activities and can also metabolize this compound, albeit often with lower efficiency.

Scoulerine-9-O-methyltransferase 1 (SOMT1) from Papaver somniferum is a notable example of a promiscuous OMT. nih.govresearchgate.net While its primary role is in noscapine (B1679977) biosynthesis, where it sequentially 9- and 2-O-methylates (S)-scoulerine, it also demonstrates activity on other substrates. nih.gov SOMT1 can sequentially 3'- and 7-O-methylate both this compound and (S)-reticuline. nih.gov Its substrate preference is (S)-scoulerine > (S)-tetrahydrocolumbamine > this compound > (S)-reticuline. uniprot.org This multi-functional capability is significant as it links different branches of BIA metabolism. The 3'-O-methylation activity of SOMT1 on benzylisoquinoline substrates contributes to papaverine biosynthesis. nih.govresearchgate.net

Similarly, OMTs from other plant species, such as G3OMT from Eschscholzia californica, have been shown to methylate this compound at the 7- and 3'-positions. kyoto-u.ac.jp An OMT from Glaucium flavum, GFLOMT1, effectively 3'-O-methylated norreticuline. nih.gov Furthermore, some OMTs from Corydalis yanhusuo have also demonstrated broad substrate promiscuity, acting on various 1-BIA and protoberberine compounds. researchgate.net This enzymatic promiscuity is a key factor in the structural diversification of benzylisoquinoline alkaloids in plants. researchgate.net

Scoulerine-9-O-methyltransferase 1 (SOMT1) and Related O-Methyltransferases

Structural Determinants of Enzyme Activity and Specificity

The catalytic activity and substrate specificity of enzymes involved in this compound metabolism are dictated by their three-dimensional structures, particularly the architecture of their active sites.

For O-methyltransferases (OMTs) , which are prevalent in benzylisoquinoline alkaloid (BIA) pathways, the ability to selectively methylate specific hydroxyl groups on the alkaloid scaffold is crucial. These enzymes belong to the Class I methyltransferase superfamily, characterized by a canonical Rossmann fold. mdpi.com While many BIA OMTs are highly substrate-specific, such as norreticuline 7-O-methyltransferase which produces (S)-norlaudanine, others exhibit broader substrate acceptance. mdpi.comnih.gov For instance, SOMT1 from Papaver somniferum can sequentially 3'- and 7-O-methylate both this compound and (S)-reticuline. nih.gov Structural analyses and mutagenesis studies on various plant NMTs and OMTs have begun to unravel the molecular basis for this specificity. For example, studies on N-methyltransferases (NMTs) have shown that single amino acid substitutions can switch the enzyme's primary function, highlighting the subtle structural variations that can lead to significant functional divergence. researchgate.net In the OMT NnOMT6 from Nelumbo nucifera, the side chain of a single residue, Asn323, is positioned close to the 6-OH and 7-OH groups of (S)-norcoclaurine, sterically hindering the acceptance of a methyl group. Mutating this residue to alanine, which has a shorter side chain, alters the enzyme's catalytic activity. oup.com

The specificity of cytochrome P450 (CYP450) enzymes , such as CYP80B, is also determined by their active site topology. These enzymes are membrane-bound proteins that catalyze a wide range of oxidative reactions. The substrate-binding pocket's shape, size, and the nature of the amino acid residues lining it determine which substrates can bind and in what orientation, thereby dictating the position of hydroxylation or other modifications.

Other Implicated Enzymes (e.g., Ps3'OMT, CYP80B)

Several other enzymes play critical roles in the metabolic fate of this compound and its precursors.

Ps3'OMT , a 3'-O-methyltransferase from Papaver somniferum (opium poppy), has been identified as a key enzyme in the biosynthesis of papaverine. nih.gov Its identification stemmed from comparative transcriptomic and metabolite profiling of high and low papaverine-producing poppy cultivars. nih.gov The gene was found to be highly expressed in aerial organs and shares significant sequence identity with other known 3'OMTs. nih.gov Functional assignment suggests its involvement in the N-desmethylated (NH) pathway of papaverine biosynthesis. nih.gov

CYP80B is a family of cytochrome P450 enzymes known to be crucial for BIA biosynthesis. researchgate.net Traditionally identified as (S)-N-methylcoclaurine 3'-hydroxylases (NMCH), their primary role was thought to be the 3'-hydroxylation of (S)-N-methylcoclaurine to form an intermediate in the (S)-reticuline pathway. researchgate.net However, a novel CYP80B from Stephania tetrandra, designated StCYP80B , has been identified that challenges this narrow definition. This enzyme was cloned and functionally characterized using a yeast heterologous expression system. researchgate.net It was shown to catalyze the 3'-hydroxylation of not only N-methylcoclaurine but also coclaurine (B195748), indicating a broader substrate specificity than previously reported for this enzyme family. researchgate.net

The assigned functions of these enzymes have been validated through various experimental approaches.

For Ps3'OMT , in silico homology modeling and docking simulations predicted that (S)-norlaudanine is a potential substrate, forming a stable complex with the enzyme. nih.govfrontiersin.org While direct in vitro assays with this compound were not conclusive in some studies, nih.gov in planta validation using virus-induced gene silencing (VIGS) in opium poppy showed that suppressing Ps3'OMT expression led to a significant decrease in papaverine levels. nih.govfrontiersin.org This provides strong evidence for its role in the papaverine biosynthetic pathway.

The function of StCYP80B was validated both in vivo and in vitro. In vivo feeding assays with yeast cells expressing StCYP80B demonstrated the conversion of both N-methylcoclaurine and coclaurine to their 3'-hydroxylated products. Furthermore, in vitro enzymatic assays using microsomal proteins extracted from the transgenic yeast confirmed these findings, providing conclusive evidence that StCYP80B is the first characterized wild-type CYP80B capable of hydroxylating both N-methylated and N-desmethylated coclaurine substrates.

Enzymes Modifying Precursors or Downstream Metabolites in Relation to this compound

The metabolic context of this compound is defined not only by the enzymes that directly synthesize and modify it but also by those acting on its precursors and those that create pathway crosstalk with the related (S)-Reticuline pathway.

Enzymes in Early Biosynthetic Steps (e.g., Norcoclaurine Synthase)

The biosynthesis of all benzylisoquinoline alkaloids begins with the formation of (S)-norcoclaurine, the direct precursor to the branchpoint intermediate (S)-reticuline and, by extension, this compound. nih.gov The key enzyme catalyzing this initial committed step is Norcoclaurine Synthase (NCS) .

NCS is a unique enzyme that catalyzes the Pictet-Spengler condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govrcsb.org It belongs to the PR10/Bet v1 protein family and shares no structural similarity with other Pictet-Spenglerases found in indole (B1671886) alkaloid pathways. nih.govnih.gov

X-ray crystallography has provided detailed insights into the structure of NCS from Thalictrum flavum (TfNCS). nih.govacs.org The active site is located within a long catalytic tunnel and is defined by key amino acid residues, including a tyrosine, a lysine (B10760008), an aspartate, and a glutamate. nih.gov Structural and computational studies support a "dopamine-first" binding mechanism, where the catechol group of dopamine binds to a key lysine residue (Lys-122) before the second substrate, 4-HPAA, enters the active site. rcsb.orgacs.org This ordered binding and the specific geometry of the active site residues are the structural determinants that control the stereospecific formation of the (S)-enantiomer of norcoclaurine. nih.gov The cytosolic expression of NCS can be toxic in engineered microbes like Saccharomyces cerevisiae, which has led to strategies like peroxisomal compartmentalization to improve the production of downstream alkaloids like (S)-reticuline. frontiersin.orgresearchgate.net

Enzymes in (S)-Reticuline Pathway Crosstalk

(S)-Reticuline is a central branchpoint intermediate in BIA metabolism, giving rise to numerous alkaloid subclasses, including morphinans, protoberberines, and benzophenanthridines. frontiersin.orgnih.gov The enzymes that act on (S)-reticuline create metabolic "crosstalk" with the this compound pathway, as they compete for common precursors and can sometimes act on N-desmethylated substrates.

Two distinct pathways for papaverine biosynthesis have been proposed: one proceeding through N-desmethylated intermediates like this compound (the NH pathway) and another through N-methylated intermediates derived from (S)-reticuline (the NCH3 pathway). oup.complos.org The existence of these parallel pathways highlights significant metabolic crosstalk.

Several enzymes demonstrate a degree of substrate promiscuity that facilitates this crosstalk. For example, some O-methyltransferases can act on both N-methylated and N-desmethylated substrates. The opium poppy enzyme SOMT1, for instance, can methylate both (S)-reticuline and this compound. nih.gov

Key enzymes that divert (S)-reticuline away from pathways that might otherwise lead back to norreticuline-like structures include:

1,2-Dehydroreticuline (B1196774) Synthase (DRS): This enzyme oxidizes (S)-reticuline to 1,2-dehydroreticuline. nih.govnih.gov It is the branch point enzyme that initiates the morphinan (B1239233) alkaloid pathway. nih.govgenome.jp DRS from Papaver somniferum has been shown to accept both (S)-reticuline and this compound as substrates, demonstrating direct enzymatic crosstalk. nih.gov In opium poppy, DRS exists as a fusion protein with 1,2-dehydroreticuline reductase (DRR), forming a "metabolon" sometimes referred to as STORR or reticuline epimerase (REPI), which efficiently converts (S)-reticuline to (R)-reticuline, the precursor for morphine biosynthesis. frontiersin.orgresearchgate.netnih.gov

Berberine (B55584) Bridge Enzyme (BBE): This FAD-linked oxidase catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine, committing the intermediate to the biosynthesis of berberine and sanguinarine (B192314). frontiersin.orgnih.gov

The interplay and substrate competition between these enzymes and those of the this compound pathway determine the final alkaloid profile within the plant.

Structural Biology and Mechanistic Insights into this compound-Related Enzymes

The biosynthesis and subsequent metabolic transformations of this compound are governed by a suite of specialized enzymes. Primarily composed of methyltransferases, the structural and mechanistic details of these proteins are fundamental to understanding the production of a wide variety of significant benzylisoquinoline alkaloids (BIAs).

Protein Structure-Function Relationships

The function of any given enzyme is inextricably determined by its three-dimensional structure. fiveable.me For enzymes involved in the metabolism of this compound, X-ray crystallography and molecular modeling have been instrumental in clarifying the underpinnings of their substrate specificity and catalytic mechanisms. Among the most critical enzymes in this pathway are norcoclaurine 6-O-methyltransferase (6OMT), 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), and norreticuline 7-O-methyltransferase (N7OMT).

These enzymes are part of the broader S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily, which uses SAM as the donor of the methyl group. researchgate.net Structural studies reveal that while they possess a common structural fold, variations in the architecture of their active sites are what define their distinct functions within the BIA biosynthetic pathway.

Norcoclaurine 6-O-methyltransferase (6OMT): Crystallographic analysis of 6OMT from Thalictrum flavum (Tf6OMT) has provided significant insights into the molecular determinants of substrate binding and catalysis. researchgate.net The active site of the enzyme is shaped into a pocket that perfectly accommodates the (S)-norcoclaurine substrate. Typically, the N-terminal domains of these methyltransferases show more sequence divergence and are primarily responsible for forming the substrate-binding pocket, while the C-terminal regions exhibit higher conservation. researchgate.net It has been noted that some 6OMTs can be promiscuous, catalyzing methylation at positions other than the intended one, which can result in the formation of by-products. researchgate.net

Norreticuline 7-O-methyltransferase (N7OMT): A pivotal enzyme in the biosynthesis of papaverine is N7OMT from Papaver somniferum. It specifically catalyzes the 7-O-methylation of this compound, yielding (S)-norlaudanine. researchgate.netuniprot.org This enzyme exhibits high specificity for the N-desmethyl substrate, norreticuline, and is inactive toward its N-methylated analog, reticuline. researchgate.netuniprot.org Such specificity is vital for directing metabolic intermediates into their designated biosynthetic branches. N7OMT functions optimally within a pH range of 7.0 to 9.5 and at a temperature of 35°C. uniprot.org

Structural Determinants of Substrate Specificity: The stringent specificity of enzymes such as N7OMT for non-N-methylated substrates—in contrast to the preference of reticuline 7-O-methyltransferase (7OMT) for N-methylated ones—underscores the subtle yet profound impact of active site architecture. researchgate.net Through molecular docking and site-directed mutagenesis, researchers have started to pinpoint the specific amino acid residues that dictate these preferences. For example, a study on an O-methyltransferase from Nelumbo nucifera (NnOMT6) showed that a single amino acid change (N323A) not only boosted its catalytic power but also expanded its range of acceptable substrates, enabling it to perform sequential methylations on (S)-norcoclaurine. oup.com This highlights how minor alterations in a protein's sequence can lead to significant functional shifts.

The table below provides a summary of the key enzymes involved in metabolic pathways associated with this compound.

Properties of Key Enzymes in this compound Related Pathways

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Plant Source |

|---|---|---|---|---|

| Norcoclaurine 6-O-methyltransferase | 6OMT | (S)-Norcoclaurine | (S)-Coclaurine | Papaver somniferum |

| Norreticuline 7-O-methyltransferase | N7OMT | This compound | (S)-Norlaudanine | Papaver somniferum |

| Reticuline 7-O-methyltransferase | 7OMT | (R,S)-Reticuline | (R,S)-Laudanine | Papaver somniferum |

| 1,2-Dehydroreticuline synthase | DRS | (S)-Reticuline, this compound | 1,2-Dehydroreticuline | Papaver somniferum |

Molecular Biology and Genetics of S Norreticuline Biosynthesis

Gene Identification and Isolation

Identifying the specific enzymes and the genes that encode them is the foundational step in understanding the biosynthesis of (S)-Norreticuline. Researchers employ a combination of high-throughput 'omics' technologies and comparative genomics to discover these crucial genetic components.

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) have revolutionized the discovery of genes involved in specialized plant metabolism. By comparing the transcript and protein profiles of plants or tissues that produce high versus low amounts of BIAs, scientists can identify candidate genes and enzymes that are highly expressed and likely involved in the biosynthetic pathway.

For instance, deep sequencing of transcriptome libraries from various BIA-producing plants has led to the identification of hundreds of gene candidates potentially involved in alkaloid biosynthesis. frontiersin.org In opium poppy, proteomic studies have been conducted on different cultivars and organs, such as the stem and capsule, to identify differentially expressed proteins (DEPs). nih.govnih.gov These analyses revealed that processes like photosynthesis and energy metabolism are crucial for supporting BIA biosynthesis. nih.govnih.gov Furthermore, comparing the proteome and transcriptome of P. somniferum cell cultures treated with a fungal elicitor—a substance that triggers defense responses and often boosts alkaloid production—has helped to specifically identify proteins induced during alkaloid metabolism. nih.gov

These large-scale analyses generate extensive lists of candidate genes, including various O-methyltransferases, N-methyltransferases, cytochrome P450 monooxygenases, and other enzyme classes known to be active in the BIA pathway that leads to the formation of central intermediates like (S)-reticuline and its precursors. researchgate.net

Once a gene is identified in one plant species, researchers can search for similar genes (homologs) in other organisms. This homology-based approach has been highly successful in isolating BIA-biosynthetic genes from a wide range of plants. By using known enzyme sequences as queries to search newly generated transcriptome databases, many novel genes with potential roles in alkaloid formation have been highlighted. researchgate.net

Many enzymes in the BIA pathway belong to large gene families. For example, the conversion of L-tyrosine to the BIA backbone and its subsequent modifications involve several key enzyme families. Phylogenetic analysis, which examines the evolutionary relationships between genes, is a critical tool to distinguish which members of a large gene family are most likely involved in a specific metabolic pathway. researchgate.net In Dendrobium catenatum, 16 distinct gene families, encompassing 25 genes, were identified as part of the alkaloid biosynthesis pathway. exlibrisgroup.comnih.gov

In opium poppy, genomic studies have revealed that genes involved in BIA synthesis are often physically located together on a chromosome in what is known as a biosynthetic gene cluster. This clustering is thought to facilitate the co-regulation and co-inheritance of the pathway genes. Analysis of the opium poppy genome has shown that copy number variation (CNV) in critical BIA genes within these clusters can correlate with significant differences in the alkaloid profiles of different cultivars. frontiersin.org

Table 1: Key Enzyme Families in Benzylisoquinoline Alkaloid Biosynthesis

| Enzyme Family | Role in Pathway | Example |

| Tyrosine/Dopa Decarboxylase (TYDC) | Converts tyrosine and dopa to tyramine (B21549) and dopamine (B1211576), respectively, which are primary precursors. | PsTYDC |

| Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form the central precursor, (S)-norcoclaurine. | PsNCS |

| Cytochrome P450 Monooxygenases (CYP450s) | Perform critical hydroxylation and carbon-carbon coupling reactions. For example, CYP80B catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine. | CYP80B1 |

| O-Methyltransferases (OMTs) | Add methyl groups to hydroxyl moieties on the BIA skeleton. | 6OMT, 4'OMT |

| N-Methyltransferases (NMTs) | Add a methyl group to the nitrogen atom of the isoquinoline (B145761) core. | Coclaurine (B195748) N-methyltransferase (CNMT) |

Transcriptional Regulation and Expression Patterns

The production of this compound and other alkaloids is tightly controlled, with genes being turned on or off at specific times, in specific tissues, and in response to various signals.

The genes responsible for BIA biosynthesis show distinct spatial expression patterns. In Papaver somniferum, the majority of known BIA biosynthesis genes exhibit their highest expression in either the root or the stem. nih.gov This tissue-specific expression aligns with where the final alkaloid products accumulate. For example, genes for the sanguinarine (B192314) pathway are predominantly expressed in the roots, where sanguinarine is found. nih.gov In contrast, genes involved in the later stages of morphine and noscapine (B1679977) biosynthesis are specifically expressed in laticifers, specialized cells that produce the alkaloid-rich latex in aerial plant parts like the stem and capsule. nih.gov

This complex spatial arrangement implies a system of transport, where intermediates synthesized in one cell type or tissue are moved to another for the subsequent biosynthetic steps. nih.govresearchgate.net For instance, early pathway steps may occur in companion cells of the phloem, with intermediates being transported to sieve elements and finally to laticifers for the final stages of synthesis and storage. nih.gov Studies have shown that some BIA-related genes are highly expressed in the root and stem across various developmental stages, suggesting these organs are the primary sites of production, from which alkaloids are then transported to other parts of the plant, such as the fruit. nih.gov

The expression of BIA pathway genes is not static; it is dynamically regulated by both internal developmental cues and external environmental signals. Plant hormones, particularly jasmonates, are key signaling molecules in plant defense and are known to induce the expression of many secondary metabolite pathways.

Wounding or treatment with methyl jasmonate (MeJA) has been shown to significantly up-regulate transcripts of genes in the (S)-reticuline and papaverine (B1678415) biosynthetic pathways in opium poppy. researchgate.net Similarly, drought and salinity stress conditions can lead to higher alkaloid content in plants like Catharanthus roseus, indicating that abiotic stresses can trigger the activation of these biosynthetic genes. frontiersin.org This response is part of the plant's defense mechanism, as many alkaloids have antimicrobial or anti-herbivore properties. The expression of QA-related genes in lupin, for example, is influenced by developmental stage, with higher expression during flowering, and can also be affected by abiotic stresses like drought and temperature. nih.govresearchgate.net

Table 2: Factors Influencing BIA Gene Expression

| Factor Type | Specific Factor | Observed Effect in P. somniferum |

| Biotic Elicitor | Fungal Cell Walls | Induction of alkaloid metabolism-related proteins. nih.gov |

| Hormonal Signal | Methyl Jasmonate (MeJA) | Upregulation of transcripts in the (S)-reticuline pathway. researchgate.net |

| Physical Stress | Wounding | Upregulation of transcripts in the (S)-reticuline pathway. researchgate.net |

| Developmental Stage | Flowering, Fruit Maturation | Stage-specific expression dynamics of key biosynthetic genes. researchgate.net |

| Organ/Tissue | Root, Stem, Laticifer | Highly specific gene expression patterns determining local alkaloid profile. nih.gov |

Functional Genomics Approaches for Pathway Elucidation

Identifying a gene candidate is only the first step; confirming its function is crucial. Functional genomics provides the tools to validate the role of specific genes within the this compound biosynthetic pathway.

One powerful technique is Virus-Induced Gene Silencing (VIGS). researchgate.net In this method, a plant is infected with a modified virus carrying a small fragment of the target gene. The plant's natural defense against the virus then leads to the degradation of the target gene's mRNA, effectively "silencing" or knocking down its expression. researchgate.net By observing the resulting changes in the plant's alkaloid profile, researchers can deduce the gene's function. For example, the VIGS-mediated suppression of the gene encoding reticuline (B1680550) N-methyltransferase (RNMT) in opium poppy resulted in a significant decrease in magnoflorine (B1675912) accumulation and a corresponding increase in its precursor, corytuberine (B190840), confirming the enzyme's role in that specific branch of the BIA pathway. nih.gov

More recently, the CRISPR/Cas9 genome editing system has emerged as a precise and powerful tool for metabolic engineering. nih.gov CRISPR allows for the targeted knockout or modification of specific genes in an organism's genome. This technology holds immense potential for elucidating BIA pathways by creating precise mutants for one or more biosynthetic genes and for engineering plants to produce higher quantities of medicinally valuable alkaloids. nih.govresearchgate.net These advanced functional genomics tools are essential for validating candidate genes discovered through 'omics' approaches and for providing the definitive evidence needed to map the entire biosynthetic network leading to this compound and other related compounds.

Virus-Induced Gene Silencing (VIGS) for Gene Knockdown

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used for the rapid functional characterization of plant genes. nih.gov This technique leverages a plant's natural defense mechanism against viruses to specifically downregulate the expression of a target gene. nih.gov VIGS is particularly advantageous for studying complex metabolic pathways in plant species that are difficult to transform genetically, as it does not require the creation of stable transgenic lines. nih.govresearchgate.net

In the context of BIA biosynthesis, VIGS has been successfully employed to investigate the physiological roles of specific enzymes. springernature.com For example, researchers used VIGS to suppress the gene encoding reticuline N-methyltransferase (RNMT) in opium poppy (Papaver somniferum). nih.gov This enzyme is involved in the biosynthesis of the quaternary aporphine (B1220529) alkaloid magnoflorine from reticuline. The knockdown of the RNMT transcript resulted in a significant decrease in magnoflorine accumulation, confirming the enzyme's function in vivo. nih.gov While no studies have specifically targeted genes for the hypothetical biosynthesis of this compound, the VIGS methodology remains a primary strategy for elucidating the function of newly discovered genes within the BIA pathway. nih.govspringernature.com

| VIGS Application in BIA Pathway Research | |

| Technique | Virus-Induced Gene Silencing (VIGS) |

| Principle | Utilizes a modified plant virus carrying a fragment of a host target gene to trigger RNA-mediated post-transcriptional gene silencing (PTGS). nih.govmdpi.com |

| Advantages | Rapid gene function analysis without the need for stable transformation; applicable to a wide range of plant species. nih.govresearchgate.net |

| Example Study | Knockdown of Reticuline N-Methyltransferase (RNMT) in Papaver somniferum. nih.gov |

| Observed Effect | Significant reduction in RNMT transcript levels and a corresponding decrease in the downstream alkaloid, magnoflorine. nih.gov |

| Significance | Confirmed the physiological role of RNMT in magnoflorine biosynthesis in planta. nih.gov |

Overexpression and Mutational Analysis in Model Systems

Complementing gene knockdown studies, the overexpression of biosynthetic genes is a common strategy to enhance the production of valuable metabolites and confirm enzyme function. nii.ac.jp In alkaloid-producing plants, overexpressing genes that encode rate-limiting enzymes can lead to increased flux through the pathway. For instance, the overexpression of the gene for (R,S)-norcoclaurine 6-O-methyltransferase (6OMT), a key enzyme in the BIA pathway, in hairy root cultures of Stephania tetrandra led to an increase in protoberberine alkaloid content. researchgate.net This approach demonstrates how manipulating the expression of a single gene can alter the metabolic profile of the plant tissue. researchgate.net

Mutational analysis, often through site-directed mutagenesis, is a fine-scale tool used to probe the structure and function of enzymes. nih.gov By altering specific amino acids in an enzyme's sequence, researchers can identify catalytic residues and regions responsible for substrate binding and specificity. This technique has been instrumental in characterizing the various methyltransferases involved in the BIA pathway. nih.gov For example, such analyses help explain the substrate preferences of different O-methyltransferases and N-methyltransferases that channel intermediates toward specific downstream products, providing insight into why the pathway favors certain conversions over others. nih.govnih.gov

| Technique | Description | Application in BIA Pathway | Key Findings |

| Gene Overexpression | Increasing the expression level of a target gene, often in a model system like hairy roots or a heterologous host like yeast. nii.ac.jpresearchgate.net | To enhance the production of specific alkaloids and confirm the function of biosynthetic enzymes. | Overexpression of 6OMT in Stephania tetrandra hairy roots increased protoberberine alkaloid accumulation. researchgate.net |

| Mutational Analysis | Altering specific amino acid residues in an enzyme's protein sequence to study their effect on catalytic activity and substrate specificity. nih.gov | To identify key catalytic residues and understand the structure-function relationships of BIA biosynthetic enzymes like methyltransferases. | Helps to elucidate the specific roles and substrate preferences of the many related enzymes in the pathway. nih.govnih.gov |

Subcellular Localization and Compartmentalization of Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is a highly organized process characterized by complex spatial separation at both the tissue and subcellular levels. nih.govoup.com This compartmentalization is essential for optimizing reaction conditions, preventing metabolic crosstalk, and sequestering potentially toxic intermediates. nih.gov

Enzyme Compartmentation within Plant Cells

In plants like the opium poppy, BIA biosynthesis involves at least three distinct cell types within the phloem: companion cells, sieve elements, and laticifers. nih.gov There is a remarkable division of labor among these cells. The initial steps of the pathway, from the synthesis of (S)-norcoclaurine to the branch-point intermediate (S)-reticuline, are thought to occur in sieve elements, with the necessary enzymes being synthesized in the associated companion cells and then transported through plasmodesmata. nih.gov The final stages of morphine biosynthesis, however, are localized exclusively to laticifer cells. nih.govresearchgate.net

At the subcellular level, enzyme localization is also critical. Research using engineered yeast (Saccharomyces cerevisiae) to produce (S)-reticuline found that the cytosolic expression of norcoclaurine synthase (NCS), the first committed enzyme in the pathway, was toxic to the cells and limited production. nih.gov By targeting NCS to the peroxisome, researchers were able to alleviate this toxicity and significantly increase the titer of (S)-reticuline. nih.gov This demonstrates that the subcellular compartmentation of biosynthetic enzymes is a key strategy for achieving high-level production and avoiding metabolic interference. nih.gov

Transport of this compound and Intermediates

The spatial separation of biosynthetic steps necessitates the transport of pathway intermediates between different cells and subcellular compartments. nih.govresearchgate.net While there is no direct evidence for the transport of this compound, as it is not considered a stable intermediate in the main pathway, the movement of other key BIAs is well-documented. nih.govwustl.edu

In opium poppy, intermediates such as thebaine must be transported from the sieve elements to the laticifers for the final steps of morphine synthesis to occur. nih.govresearchgate.net This translocation from the site of synthesis to the site of final modification and storage is a critical control point. A family of transporters known as benzylisoquinoline uptake permeases (BUPs) has been identified as being responsible for moving these alkaloid intermediates across the laticifer cell membrane. nih.gov The movement of molecules across cellular and subcellular membranes is a fundamental aspect of plant biology, involving various transporters that facilitate subcellular, cell-to-cell, and long-distance transport through the plant's vasculature. nih.govnih.gov Engineering these transport mechanisms is a promising strategy for improving the production and secretion of valuable alkaloids in microbial systems. dntb.gov.ua

Metabolic Engineering and Synthetic Biology Applications for S Norreticuline and Its Derivatives

Reconstruction of (S)-Norreticuline Biosynthetic Pathways in Heterologous Hosts

The de novo synthesis of this compound in microorganisms requires the reconstruction of a multi-step enzymatic pathway from plant sources. This complex undertaking involves selecting a suitable microbial host and assembling a functional pathway using genes from diverse species.

Both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered as chassis organisms for BIA production due to their well-understood genetics, rapid growth, and amenability to genetic modification. kyoto-u.ac.jpmdpi.comscholaris.canih.gov S. cerevisiae is often favored for complex BIA pathways, particularly those involving cytochrome P450 (CYP450) enzymes, as its eukaryotic nature provides a more suitable environment for the functional expression of these membrane-bound proteins. scholaris.cad-nb.info

Significant progress has been made in engineering S. cerevisiae for the production of BIA intermediates. researchgate.net A key achievement was the development of a yeast strain for the de novo biosynthesis of (S)-tetrahydropapaverine (THP), which proceeds through an this compound intermediate. pnas.org This was built upon a previously established (S)-reticuline-producing platform strain that incorporates 17 heterologous enzymes across five modules integrated into the yeast chromosome. pnas.org The ability to engineer yeast to produce both stereoisomer forms of reticuline (B1680550) from commercially available substrates like (R,S)-norlaudanosoline has further expanded the range of accessible BIA molecules. nih.gov

E. coli has also been utilized as a platform for producing (S)-reticuline and its precursors. d-nb.info Engineered E. coli cultures have successfully produced (S)-reticuline from dopamine (B1211576) and even from simple carbon sources like glycerol. d-nb.info Co-culture systems, combining the strengths of both E. coli and S. cerevisiae, have been employed to synthesize specific BIAs, demonstrating the versatility of microbial platforms. scholaris.cad-nb.info For instance, co-culturing an (S)-reticuline-producing E. coli with a BBE-expressing S. cerevisiae strain enabled the production of (S)-scoulerine. d-nb.info

Constructing a functional biosynthetic pathway for this compound in a microbial host necessitates the careful selection and assembly of genes from various plant species (heterologous) and sometimes different variants of the same enzyme from multiple species (orthologous). The BIA pathways are complex, often requiring the coordinated expression of over 20-30 enzymes from diverse origins, including plants, mammals, bacteria, and fungi. nih.gov

A pivotal strategy in engineering the de novo production of this compound in yeast involved modifying a pre-existing (S)-reticuline pathway. pnas.org This was achieved by deleting the gene for Papaver somniferum coclaurine (B195748) N-methyltransferase (PsCNMT), the enzyme responsible for N-methylation. pnas.orgresearchgate.net This modification redirected the metabolic flow towards N-desmethylated compounds. pnas.org Subsequently, to complete the pathway to this compound, a hydroxylase was needed. Researchers engineered the Eschscholzia californica N-methyl-coclaurine hydroxylase (EcNMCH) to accept the non-native substrate (S)-coclaurine, thereby producing (S)-3′-hydroxy-coclaurine, the direct precursor to this compound. pnas.org

The final steps to produce derivatives of this compound, such as tetrahydropapaverine (THP), required the introduction of additional heterologous O-methyltransferases (OMTs). Specifically, P. somniferum norreticuline (B8769265) 7-O-methyltransferase (PsN7OMT) and a variant of Thalictrum flavum scoulerine (B1208951) 9-O-methyltransferase (TfS9OMT) were added to perform the necessary methylations at the 7 and 3′ positions of norreticuline. pnas.org This assembly of enzymes from different plant origins highlights the modularity and "plug-and-play" nature of synthetic biology approaches in pathway reconstruction.

Table 1: Key Heterologous Enzymes Used in Reconstructing the this compound Pathway in S. cerevisiae

| Enzyme | Abbreviation | Source Organism | Function in Engineered Pathway |

|---|---|---|---|

| Coclaurine N-methyltransferase | PsCNMT | Papaver somniferum | Removed via gene deletion to prevent N-methylation and direct flux to nor-compounds. pnas.orgresearchgate.net |

| N-methyl-coclaurine hydroxylase | EcNMCH | Eschscholzia californica | Engineered to accept (S)-coclaurine, producing (S)-3′-hydroxy-coclaurine. pnas.org |

| Norreticuline 7-O-methyltransferase | PsN7OMT | Papaver somniferum | O-methylates this compound at the 7-position. pnas.orgplos.org |

Optimization Strategies for Enhanced this compound Production

Once a biosynthetic pathway is reconstructed, extensive optimization is typically required to achieve commercially viable titers. Strategies focus on improving metabolic flux, overcoming enzymatic inefficiencies, and ensuring an adequate supply of necessary precursors and cofactors.

Redirecting metabolic flux is a cornerstone of metabolic engineering. In the context of this compound, a primary strategy was the intentional blocking of a competing pathway. By deleting the gene for coclaurine N-methyltransferase (PsCNMT), the metabolic flux was channeled away from the production of (S)-reticuline and towards the N-desmethylated pathway leading to this compound. pnas.org

The expression of heterologous plant enzymes in microbial hosts often results in suboptimal activity, creating metabolic bottlenecks that limit production. mdpi.comnih.gov A major bottleneck in the engineered de novo norreticuline pathway was the poor activity of the native E. californica N-methyl-coclaurine hydroxylase (EcNMCH) on the non-native substrate (S)-coclaurine. pnas.org To overcome this, protein engineering was employed. Through a combination of molecular docking, site-directed mutagenesis, and random mutagenesis, a variant of EcNMCH was developed that exhibited a 40-fold increase in its ability to convert (S)-coclaurine, dramatically increasing the norreticuline titer. pnas.orgacs.org

Similarly, the conversion of this compound to downstream products like THP was hindered by the lack of a known native enzyme for 3'-O-methylation of the 1-BIA scaffold. pnas.orgplos.org Scientists identified that Thalictrum flavum scoulerine 9-O-methyltransferase (TfS9OMT) possessed a low level of the desired activity. This enzyme was then subjected to extensive protein engineering, including random mutagenesis, DNA shuffling, and site-saturation mutagenesis. The resulting optimized variant, TfS9OMTOPT, led to a 35-fold increase in THP titers compared to the original enzyme, effectively overcoming this critical pathway bottleneck. pnas.org Adjusting the gene copy number of specific enzymes is another strategy used to alleviate bottlenecks. nih.govfrontiersin.org

The biosynthesis of complex molecules like this compound is an energy- and cofactor-intensive process. The activities of many enzymes in the pathway, especially cytochrome P450s, depend on a steady supply of cofactors like NADPH and S-adenosyl-L-methionine (SAM). nih.govfrontiersin.org Engineering the host's primary metabolism to enhance cofactor regeneration is a key optimization strategy. frontiersin.org For instance, overexpressing genes such as glucose-6-phosphate dehydrogenase (ZWF1) can increase the intracellular pool of NADPH. frontiersin.org

Furthermore, ensuring a sufficient supply of the initial building blocks derived from the host's central metabolism is crucial. This compound biosynthesis begins with L-tyrosine. nih.gov Therefore, engineering the host to overproduce tyrosine is a critical upstream optimization step. In E. coli, this has been achieved by introducing a phenylalanine hydroxylase and a tetrahydrobiopterin-regeneration system, which converts phenylalanine to tyrosine, reaching titers as high as 4.63 g/L. researchgate.net This ensures that the reconstructed heterologous pathway has an ample supply of the primary substrate, preventing it from becoming a rate-limiting factor.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-Norlaudanosoline |

| (R)-Reticuline |

| (S)-3′-hydroxy-coclaurine |

| (S)-Coclaurine |

| (S)-Norcoclaurine |

| This compound |

| (S)-Reticuline |

| (S)-Scoulerine |

| (S)-Tetrahydropapaverine |

| 4-hydroxyphenylacetaldehyde |

| Attracurium |

| Cisatracurium |

| Coclaurine |

| Dopamine |

| L-tyrosine |

| N-methyl-coclaurine |

| Norlaudanosoline |

| Papaverine (B1678415) |

| Phenylalanine |

| S-adenosyl-L-methionine |

| Salutaridine (B1681412) |

| Tetrahydrobiopterin |

De Novo Biosynthesis of this compound-Derived Alkaloids

The metabolic pathway originating from this compound serves as a crucial branch point for the synthesis of a wide array of benzylisoquinoline alkaloids (BIAs). Advances in metabolic engineering and synthetic biology have enabled the reconstruction of these complex plant-based pathways in microbial hosts, facilitating the de novo production of valuable alkaloids from simple carbon sources. This approach offers a sustainable and controllable alternative to traditional plant extraction or chemical synthesis.

Production of Complex Downstream Products (e.g., Tetrahydropapaverine, Erythrina Alkaloids)

This compound is a direct precursor to several pharmacologically significant alkaloids. Through the heterologous expression of specific plant enzymes in microorganisms like Saccharomyces cerevisiae and Escherichia coli, it is possible to channel the metabolic flux from this compound towards the production of complex downstream molecules.

Tetrahydropapaverine (THP):

Tetrahydropapaverine is a precursor for the synthesis of the muscle relaxant papaverine and the neuromuscular blocking agents atracurium (B1203153) and cisatracurium. oup.com Its de novo biosynthesis has been successfully achieved in engineered yeast. oup.commdpi.compnas.org A key challenge in the production of THP from this compound is the requirement for two specific O-methylation steps. The biosynthesis of papaverine has been proposed to proceed through two main routes: one involving (S)-reticuline and the other involving this compound. acs.orgnih.gov The this compound pathway proceeds through N-desmethyl intermediates to form (S)-tetrahydropapaverine. nih.gov

In one study, a yeast strain already engineered to produce this compound was further modified by introducing two O-methyltransferases (OMTs). The introduction of P. somniferum norreticuline 7-O-methyltransferase (PsN7OMT) catalyzed the conversion of this compound to (S)-norlaudanine. pnas.orgpnas.org Subsequently, an engineered variant of Thalictrum flavum scoulerine 9-O-methyltransferase (TfS9OMT) was used to O-methylate the 3' position, completing the synthesis of THP. pnas.orgpnas.org Strain engineering efforts, including the knockout of multidrug resistance transporters to prevent the efflux of pathway intermediates, led to a 600-fold increase in THP titers, reaching 121 µg/L. oup.compnas.org

| Enzyme | Source Organism | Substrate | Product | Reference |

| Norreticuline 7-O-methyltransferase (N7OMT) | Papaver somniferum | This compound | (S)-Norlaudanine | pnas.orgresearchgate.net |

| Scoulerine 9-O-methyltransferase (S9OMT) variant | Thalictrum flavum | (S)-Norlaudanine | (S)-Tetrahydropapaverine | pnas.orgresearchgate.net |

Erythrina Alkaloids:

Contrary to earlier hypotheses that pointed to (S)-norprotosinomenine as the precursor, it has been definitively shown through feeding experiments with 13C-labeled compounds that this compound is the direct biosynthetic precursor to the spirocyclic Erythrina alkaloids. chrysealabs.comsciencedaily.comfrontiersin.orgrsc.orgacs.org These studies, conducted in Erythrina crista-galli, demonstrated that (S)-coclaurine and this compound were efficiently metabolized to erythraline (B1235506) and erythrinine (B1228961). frontiersin.orgnih.gov The feeding of [1-13C]-labelled this compound resulted in erythraline that was exclusively labelled at the C-10 position, which ruled out the involvement of a symmetrical intermediate in the biosynthetic pathway. frontiersin.orgacs.orgnih.gov The specific enzymes that catalyze the complex oxidative phenol (B47542) coupling and rearrangement of this compound to the characteristic spirocyclic scaffold of Erythrina alkaloids are yet to be fully elucidated. acs.orgnih.gov

Combinatorial Biosynthesis for Novel Alkaloid Synthesis

The modular nature of BIA biosynthetic pathways, coupled with the growing library of characterized enzymes, provides a powerful platform for combinatorial biosynthesis. oup.com By mixing and matching enzymes from different plant species or engineered variants in a microbial host, it is possible to create "new-to-nature" alkaloids that are not found in the original plant sources. sciencedaily.com

The promiscuity of some biosynthetic enzymes, such as norcoclaurine synthase (NCS), which can accept a variety of substrates, further expands the potential for generating novel molecular structures. oup.com For instance, by expressing different combinations of methyltransferase enzymes (e.g., 6OMT, CNMT, 4'OMT) in transgenic E. coli, researchers have demonstrated the synthesis of various benzylisoquinoline intermediates. nih.govresearchgate.net This "plug-and-play" approach allows for the systematic exploration of chemical space around the core this compound scaffold.

A yeast-based platform has been developed that allows for the high-level synthesis of tetrahydroisoquinoline alkaloids, providing a blueprint for the production of thousands of natural and novel chemical structures. sciencedaily.com This approach leverages synthetic biology to create scalable and sustainable production methods for high-value bioactive compounds, which are often difficult to produce via traditional chemical synthesis due to their complex stereochemistry. chrysealabs.com

Directed Enzyme Evolution and Protein Engineering for Pathway Optimization

The efficiency of heterologous biosynthetic pathways is often limited by the performance of the constituent enzymes, which may exhibit low activity, substrate inhibition, or poor specificity for non-native substrates. Directed evolution and protein engineering are powerful tools to overcome these limitations and optimize the flux through the this compound pathway. acs.org

Rational Design and Random Mutagenesis for Improved Enzyme Activity

Both rational design and random mutagenesis have been successfully applied to enhance the catalytic properties of enzymes involved in this compound biosynthesis and its conversion to downstream products. researchgate.net

Rational design involves making targeted changes to an enzyme's amino acid sequence based on knowledge of its structure and function. chemistryworld.comillinois.edu For example, if the three-dimensional structure of an enzyme's active site is known, specific amino acids can be mutated to improve the binding of a non-native substrate.